molecular formula C19H21N2OPS B2724940 Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide CAS No. 262603-91-8

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide

Cat. No.: B2724940
CAS No.: 262603-91-8
M. Wt: 356.42
InChI Key: KEGWWZKMOJKEDQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is a complex organic compound with the molecular formula C19H21N2OPS It is characterized by the presence of a benzothiazole ring, a phosphoryl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by phosphorylation and subsequent cyclization to introduce the azepane ring. Common reagents used in these reactions include phosphorus oxychloride, azepane, and various solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or room temperature, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the azepane and phosphoryl groups, making it less versatile in terms of chemical reactivity and biological activity.

    2-(Methylthio)benzothiazole: Contains a methylthio group instead of the azepane and phosphoryl groups, leading to different chemical properties and applications.

    2-(Aminomethyl)benzothiazole:

Uniqueness

Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide is unique due to the presence of both the azepane and phosphoryl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2OPS/c22-23(16-10-4-3-5-11-16,21-14-8-1-2-9-15-21)19-20-17-12-6-7-13-18(17)24-19/h3-7,10-13H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGWWZKMOJKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N2OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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